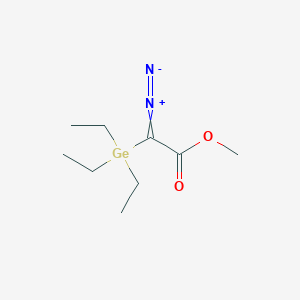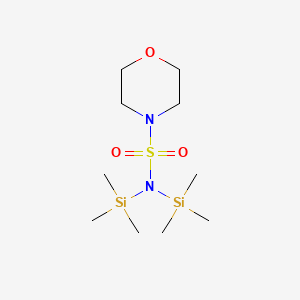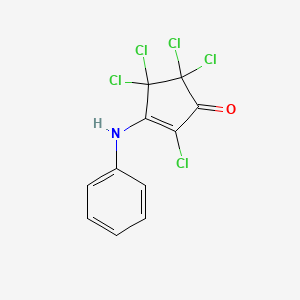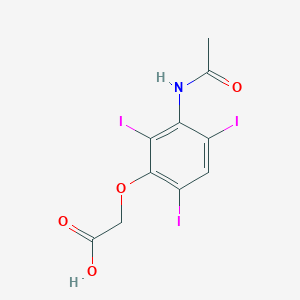
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is an organic compound characterized by the presence of three iodine atoms, an acetamido group, and a phenoxyacetic acid moiety. This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by the introduction of an acetamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acetamido group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include deiodinated derivatives, substituted phenoxyacetic acids, and oxidized carboxylic acids.
Aplicaciones Científicas De Investigación
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in radiolabeling studies due to its high iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiographic procedures.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid involves its interaction with molecular targets through its iodine atoms and acetamido group. The iodine atoms can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid
- 3-Acetamido-2,4,6-triiodophenol
- 3-Acetamido-2,4,6-triiodophenylacetic acid
Uniqueness
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is unique due to its specific structural features, including the phenoxyacetic acid moiety, which distinguishes it from other iodinated compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications.
Propiedades
Número CAS |
61052-33-3 |
|---|---|
Fórmula molecular |
C10H8I3NO4 |
Peso molecular |
586.89 g/mol |
Nombre IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C10H8I3NO4/c1-4(15)14-9-5(11)2-6(12)10(8(9)13)18-3-7(16)17/h2H,3H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
IJQNCMOVPZPIHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


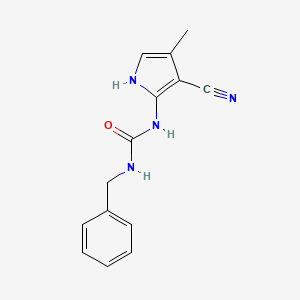
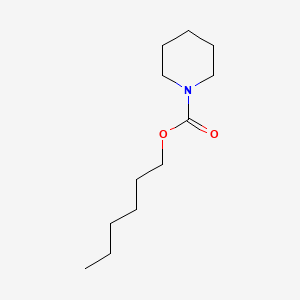
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
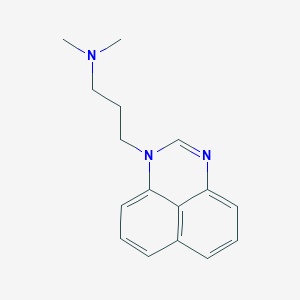

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
